Comprehensive Physicochemical Profiling and Analytical Applications of 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide
Comprehensive Physicochemical Profiling and Analytical Applications of 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide
Executive Summary
In the landscape of modern pharmacokinetics and proteomics, stable isotope-labeled (SIL) standards are indispensable for ensuring the precision of quantitative mass spectrometry. 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide (CAS 557064-36-5) serves as a premier internal standard (IS) for tracking imidazoline-derived therapeutics and biochemicals[1]. By substituting four hydrogen atoms with deuterium at the 4 and 5 positions of the imidazoline ring, this compound provides a critical +4 Da mass shift. This whitepaper details the physicochemical properties, mechanistic causality behind its isotopic stability, and self-validating analytical workflows required for its application in advanced drug development.
Structural and Physicochemical Properties
Understanding the baseline physical properties of both the unlabelled and deuterated forms is crucial for predicting chromatographic behavior and ionization efficiency. The hydroiodide salt form is specifically chosen to protonate the imine nitrogen, thereby preventing the spontaneous hydrolysis or oxidation of the methylthio group[2].
Table 1: Comparative Physicochemical Properties
| Property | 2-Methylthio-2-imidazoline Hydroiodide (Unlabelled) | 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide (Deuterated) |
| CAS Number | 5464-11-9[3] | 557064-36-5[1] |
| Molecular Formula | C₄H₈N₂S · HI | C₄H₅D₄N₂S · HI[1] |
| Molecular Weight | 244.10 g/mol | 248.10 g/mol [1] |
| Monoisotopic Mass | 243.95 Da[4] | 247.98 Da[3] |
| Physical State | Solid / Powder | Solid / Neat[3] |
| Melting Point | 144 - 146 °C | ~144 - 146 °C (Isotopically conserved) |
| Solubility | Methanol, Water | Methanol[5] |
| Storage Temperature | Room Temp (Short-term) | -20 °C (Long-term recommended)[5] |
The Causality of Isotopic Labeling: Mechanistic Insights
The strategic placement of deuterium at the 4 and 5 positions of the imidazoline ring is not arbitrary; it is driven by specific chemical and analytical causalities:
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Minimization of Isotopic Cross-Talk: Natural molecules contain inherent isotopes (e.g., ¹³C, ³⁴S) that create an isotopic envelope in mass spectrometry. A +4 Da mass shift ensures that the M+4 peak of the internal standard does not overlap with the M+1, M+2, or M+3 peaks of the unlabelled target analyte, ensuring absolute quantitative accuracy[3].
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Kinetic Isotope Effect (KIE) and Stability: The C-D bonds at the 4,5 positions are thermodynamically stronger than C-H bonds. Because these positions are not acidic (unlike the N-H or the methylthio protons), the deuterium atoms do not undergo rapid hydrogen-deuterium exchange (HDX) when exposed to protic solvents like methanol or aqueous biological matrices[5].
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Chromatographic Co-elution: Because deuterium substitution minimally alters the molecule's lipophilicity, the d4-isotopologue perfectly co-elutes with the unlabelled analyte in reverse-phase liquid chromatography (LC). This co-elution is mandatory to ensure both molecules experience the exact same matrix suppression in the MS source.
Self-Validating Analytical Methodology: LC-MS/MS Protocol
To utilize 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide effectively, researchers must employ a self-validating workflow. The following protocol ensures that any anomalies in extraction efficiency or matrix effects are automatically flagged by the system.
Workflow for PK quantification utilizing the d4-isotopologue as an internal standard.
Step-by-Step Protocol
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Preparation of Stock Solutions: Dissolve the neat d4-standard in LC-MS grade methanol to yield a 1.0 mg/mL stock.
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Matrix Spiking: Aliquot 50 µL of the biological sample (e.g., plasma). Spike with 10 µL of the d4-IS working solution (100 ng/mL).
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Causality: Introducing the IS prior to extraction ensures it undergoes the exact same physical losses as the target analyte, validating the extraction recovery.
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Protein Precipitation: Add 200 µL of cold methanol (-20°C). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
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Causality: Cold solvent precipitation denatures plasma proteins rapidly while keeping the small-molecule imidazoline highly soluble in the supernatant.
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LC Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column.
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MS/MS Detection & Self-Validation: Monitor the MRM transition with a +4 Da shift in the precursor ion (m/z 248.1 → fragment)[1].
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Self-Validating Mechanism: The system self-validates by continuously monitoring the absolute peak area of the d4-IS across all injections. If the absolute IS area deviates by >15% between samples, it flags an inconsistent matrix effect or an extraction failure, preventing false quantitative reporting.
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Applications in Advanced Drug Development
The imidazoline scaffold is a highly privileged structure in medicinal chemistry. The unlabelled precursor, 2-Methylthio-2-imidazoline hydroiodide, is heavily utilized as a foundational reactant for the synthesis of 2-amino-1-(2-imidazolin-2-yl)-2-imidazoline.
According to established chemical literature, this core is a critical building block for synthesizing several advanced therapeutics:
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Oncology: Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors.
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Virology: Spiro-piperidine inhibitors targeting influenza A.
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Metabolic Disease: Galegine analogues designed for aided weight loss.
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Immunology: Small molecule CXCR4 antagonists.
By integrating1[1] into the early stages of drug development, researchers can conduct precise stable isotope labeling by amino acids in cell culture (SILAC) or trace the metabolic fate and pharmacokinetic clearance of these synthesized inhibitors in vivo with unparalleled accuracy.
References
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Santa Cruz Biotechnology. "2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide | CAS 557064-36-5". 1
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PubChem. "2-Methylthio-2-imidazoline hydroiodide | C4H8N2S | CID 88369". 2
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LGC Standards. "2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide". 3
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Sigma-Aldrich. "2-Methylthio-2-imidazoline 99% 5464-11-9".
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BIOZOL. "2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide". 5
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PubChem. "1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | C4H9IN2S". 4
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- 2. 2-Methylthio-2-imidazoline hydroiodide | C4H8N2S | CID 88369 - PubChem [pubchem.ncbi.nlm.nih.gov]
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